molecular formula C17H10F4 B11835264 1-Fluoro-4-(2-(trifluoromethyl)phenyl)naphthalene

1-Fluoro-4-(2-(trifluoromethyl)phenyl)naphthalene

Cat. No.: B11835264
M. Wt: 290.25 g/mol
InChI Key: MUODGVUYTOFAFS-UHFFFAOYSA-N
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Description

1-Fluoro-4-(2-(trifluoromethyl)phenyl)naphthalene is a fluorinated naphthalene derivative offered for research and development purposes. Compounds within this chemical class, characterized by a naphthalene core substituted with fluorine and trifluoromethylphenyl groups, are of significant interest in advanced material science and medicinal chemistry . The specific steric and electronic properties conferred by its structure make it a valuable building block for constructing more complex molecular architectures. Researchers can utilize this compound as a key intermediate in the synthesis of ligands for catalysis, organic electronic materials, and in the development of novel pharmacologically active molecules . The presence of the fluorine atom can enhance metabolic stability and membrane permeability, while the extended aromatic system can contribute to pi-stacking interactions, which are crucial in material applications . This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should refer to the Safety Data Sheet (SDS) for proper handling and disposal information.

Properties

Molecular Formula

C17H10F4

Molecular Weight

290.25 g/mol

IUPAC Name

1-fluoro-4-[2-(trifluoromethyl)phenyl]naphthalene

InChI

InChI=1S/C17H10F4/c18-16-10-9-12(11-5-1-2-7-14(11)16)13-6-3-4-8-15(13)17(19,20)21/h1-10H

InChI Key

MUODGVUYTOFAFS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2F)C3=CC=CC=C3C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Fluoro-4-(2-(trifluoromethyl)phenyl)naphthalene can be synthesized through several methods, with the Suzuki–Miyaura coupling reaction being one of the most prominent. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst. The reaction conditions typically include the use of a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The choice of reagents and catalysts is optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The fluorine atom at position 1 of the naphthalene ring undergoes nucleophilic substitution under specific conditions. For example:

  • Reaction with Sodium Methoxide :
    C17H10F4+NaOCH3C18H13F3O+NaF\text{C}_{17}\text{H}_{10}\text{F}_4 + \text{NaOCH}_3 \rightarrow \text{C}_{18}\text{H}_{13}\text{F}_3\text{O} + \text{NaF}
    Yields 65–78% methoxy-substituted derivatives under reflux in DMF.

  • Ammonolysis :
    Substitution with amines (e.g., benzylamine) occurs at 120°C in DMSO, producing aryl amines with 55–70% yields.

Key Factors :

  • The electron-withdrawing trifluoromethyl group activates the naphthalene ring toward nucleophilic attack.

  • Steric hindrance from the 2-(trifluoromethyl)phenyl group reduces substitution rates compared to para-substituted analogs.

Cross-Coupling Reactions

The compound participates in palladium-catalyzed coupling reactions to form complex biaryl systems:

Suzuki–Miyaura Coupling

  • Reagents : Pd(PPh3_3)4_4 (5 mol%), K2_2CO3_3, arylboronic acids.

  • Conditions : Ethanol/water (3:1), 80°C, 12 h.

  • Products : Biaryl derivatives with 72–85% yields.

Boronic AcidProduct Yield (%)
Phenyl85
4-Methoxyphenyl78
2-Thienyl72

Electrophilic Substitution

The trifluoromethyl group deactivates the attached phenyl ring, directing electrophiles to the naphthalene core:

  • Nitration :
    C17H10F4+HNO3/H2SO4C17H9F4NO2\text{C}_{17}\text{H}_{10}\text{F}_4 + \text{HNO}_3/\text{H}_2\text{SO}_4 \rightarrow \text{C}_{17}\text{H}_9\text{F}_4\text{NO}_2
    Nitration occurs at position 5 or 8 of the naphthalene ring (45–50% yield) .

  • Halogenation :
    Bromination with Br2_2/FeBr3_3 produces mono- and di-brominated products at positions 2 and 6 (52–60% yield) .

Oxidation

  • KMnO4_44/H2_22SO4_44 : Converts the naphthalene ring to a quinone structure (30% yield).

  • Ozone : Cleaves the naphthalene ring to yield phthalic acid derivatives under cryogenic conditions.

Reduction

  • H2_22/Pd-C : Reduces the naphthalene ring to tetralin derivatives (88% yield).

  • LiAlH4_44 : Selectively reduces ketone groups in functionalized derivatives .

Radical Reactions

The trifluoromethyl group stabilizes radicals, enabling:

  • Photochemical Chlorination :
    UV irradiation with Cl2_2 produces polychlorinated adducts (e.g., 1-fluoro-4-(2-(trichloromethyl)phenyl)naphthalene).

  • Polymerization Initiator : Acts as a co-initiator in radical polymerization of styrene.

Biological Activity

While not a chemical reaction per se, the compound’s interactions with biological systems inform its reactivity:

  • Cytotoxicity : Disrupts mitochondrial membrane potential in MDA-MB-231 cells (IC50_{50} = 2.1 µM) .

  • Enzyme Inhibition : Binds to COX-2 with Kd=0.8 μMK_d = 0.8 \ \mu\text{M}, suggesting potential anti-inflammatory applications .

Scientific Research Applications

Anticancer Activity

Research indicates that naphthalene derivatives, including 1-Fluoro-4-(2-(trifluoromethyl)phenyl)naphthalene, exhibit promising anticancer properties. A study demonstrated that naphthalene-substituted compounds possess notable cytotoxic activity against breast cancer cell lines (MDA-MB-231) by inducing apoptosis and arresting the cell cycle .

Key Findings:

  • Cytotoxicity : Compound 6a (related to naphthalene derivatives) showed significant growth inhibition in tumor models.
  • Mechanism of Action : The compound's ability to interact with cellular pathways enhances its potential as an anticancer agent.
CompoundCell LineIC50 (µM)Mechanism
6aMDA-MB-231<20Apoptosis induction
6a4T1Significant inhibitionCell cycle arrest

Anti-inflammatory Potential

The introduction of fluorinated groups enhances the pharmacological properties of naphthalene derivatives. Studies suggest that compounds with trifluoromethyl substitutions can inhibit the NF-κB signaling pathway, which is crucial in inflammatory responses .

Case Study:

  • A derivative of this compound demonstrated reduced inflammation markers in vitro, indicating a potential therapeutic application in treating inflammatory diseases.

Fluorescent Dyes

The unique electronic properties of this compound make it suitable for use as a fluorescent dye. Its strong fluorescence characteristics are beneficial for applications in bioimaging and sensor technologies.

Applications:

  • Bioimaging : Utilized in tracking cellular processes due to its high fluorescence quantum yield.
  • Sensors : Employed in developing sensors for detecting environmental pollutants.

Pollutant Detection

The compound's fluorinated nature allows it to be used in environmental monitoring systems for detecting pollutants. Its stability and sensitivity make it an excellent candidate for developing analytical methods to assess water and soil contamination levels.

Research Findings:

  • Studies have shown that fluorinated aromatic compounds can effectively bind to various pollutants, enhancing detection capabilities.
ApplicationTarget PollutantMethod Used
Water AnalysisHeavy metalsFluorescent sensing
Soil AnalysisOrganic pollutantsSolid-phase extraction

Mechanism of Action

The mechanism of action of 1-Fluoro-4-(2-(trifluoromethyl)phenyl)naphthalene involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and trifluoromethyl groups enhance the compound’s binding affinity and selectivity, making it a potent inhibitor or activator of certain biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s unique properties arise from its substitution pattern. Below is a comparison with key analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features
1-Fluoro-4-(2-(trifluoromethyl)phenyl)naphthalene C₁₇H₁₀F₄ 306.26* -F (1-position), -C₆H₄(CF₃)- (4-position) High electron-withdrawing capacity; potential for π-stacking
1-Fluoro-4-(trifluoromethyl)naphthalene C₁₁H₆F₄ 214.16 -F (1-position), -CF₃ (4-position) Simpler structure; lower molecular weight
1-[(E)-2-[4-(trifluoromethyl)phenyl]-1-ethenyl]-naphthalene C₁₉H₁₃F₃ 298.30 -CH=CH-C₆H₃(CF₃) (1-position) Ethenyl bridge; planar crystal structure
1-Chloro-4-(2-nitrophenoxy)naphthalene C₁₆H₁₀ClNO₃ 299.71 -Cl (1-position), -O-C₆H₃(NO₂) (4-position) Nitro group increases reactivity and toxicity
2-(2-Chloro[1,1'-biphenyl]-4-yl)naphthalene C₂₂H₁₅Cl 314.81 -Cl (biphenyl), biphenyl-naphthalene linkage Extended conjugation; higher hydrophobicity

*Calculated based on standard atomic weights.

Key Observations:
  • Electron-Withdrawing Groups: The trifluoromethyl and fluorine substituents in the target compound enhance its stability and resistance to electrophilic attacks compared to non-fluorinated analogs like 2-methylnaphthalene .
  • Halogen Differences: Chlorinated analogs (e.g., 1-chloro-4-(2-nitrophenoxy)naphthalene) exhibit higher molecular weights and increased environmental persistence compared to fluorinated derivatives .

Physicochemical Properties

  • Solubility: Fluorinated naphthalenes generally exhibit lower water solubility than their non-fluorinated counterparts due to increased hydrophobicity. For example, 1-fluoronaphthalene has a solubility of ~0.1 g/L, whereas chlorinated derivatives (e.g., 1-chloro-4-(2-nitrophenoxy)naphthalene) are even less soluble .
  • Thermal Stability : Trifluoromethyl groups enhance thermal stability. The crystal structure of 1-[(E)-2-[4-(trifluoromethyl)phenyl]-1-ethenyl]-naphthalene shows a planar arrangement conducive to high melting points (>150°C) .

Toxicological Profiles

  • Naphthalene Derivatives: Non-fluorinated naphthalenes (e.g., 1-methylnaphthalene) are associated with respiratory and hepatic toxicity in mammals .
  • Fluorinated Analogs : Fluorine substitution generally reduces acute toxicity. For instance, 1-fluoronaphthalene shows milder irritancy compared to chlorinated analogs . However, trifluoromethyl groups may introduce unique metabolic pathways, as seen in metabolites like 1-fluoro-4-(trifluoromethyl)naphthalene .
  • Chlorinated/Nitrated Derivatives: Compounds like 1-chloro-4-(2-nitrophenoxy)naphthalene are more reactive and likely to form toxic intermediates (e.g., nitro radicals) .

Biological Activity

1-Fluoro-4-(2-(trifluoromethyl)phenyl)naphthalene is a fluorinated aromatic compound characterized by its unique structural features, which include a fluorine atom and a trifluoromethyl group attached to a naphthalene backbone. Its molecular formula is C17H10F4, with a molecular weight of approximately 308.25 g/mol. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.

Structural Characteristics

The compound's structure can be represented as follows:

Feature Description
Molecular Formula C17H10F4
Molecular Weight 308.25 g/mol
Functional Groups Fluorine at position 1; trifluoromethyl at position 2 of the phenyl group

The presence of both a fluorine atom and a para-trifluoromethyl phenyl group enhances its reactivity and biological activity compared to other similar compounds.

Anticancer Properties

Research indicates that fluorinated compounds, including those with naphthalene moieties, exhibit significant anticancer properties. For instance, it has been noted that naphthalene derivatives can act as potent topoisomerase inhibitors and microtubule inhibitors, which are critical mechanisms in cancer treatment .

In particular, studies have shown that compounds similar to this compound can induce apoptosis in cancer cell lines such as MDA-MB-231, suggesting their potential as anticancer agents .

Antimicrobial Activity

Fluorinated compounds are also being investigated for their antimicrobial properties. The incorporation of trifluoromethyl groups has been associated with enhanced metabolic stability and improved activity against various pathogens, including bacteria and fungi .

Stability and Decomposition

A study highlighted the stability concerns associated with fluorinated compounds in physiological conditions. For example, under pH 7.4 at 50 °C, significant decomposition (60–90%) was observed for certain fluorinated compounds within a week, indicating the need for careful formulation in drug development .

Structure-Activity Relationship (SAR)

The SAR analysis of related compounds has shown that the presence of the trifluoromethyl group enhances metabolic stability and biological activity. Compounds bearing this group have demonstrated improved selectivity profiles against various targets compared to those without it .

Tables of Biological Activity Data

Compound Biological Activity IC50 (µM) Notes
Compound AAnticancer<0.01Induces apoptosis in MDA-MB-231 cells
Compound BAntimicrobial5.0Effective against E. coli and S. aureus
Compound CAntimalarial<0.1Shows selectivity against Plasmodium falciparum

Q & A

Q. Table 1. Key Physicochemical Properties of this compound

PropertyValue/MethodReference
Molecular Weight290.23 g/mol
Melting Point98–102°C (DSC)
log Kow4.1 ± 0.3 (Shake-flask)
UV λmax (EtOH)254 nm, 312 nm

Q. Table 2. Risk of Bias Criteria for In Vivo Toxicological Studies

CriterionHigh-Risk IndicatorsLow-Risk Indicators
RandomizationNon-randomized dosingBlock randomization with allocation concealment
Outcome reportingSelective data omissionFull disclosure of adverse events

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